Methyl 5-(4-cyanophenyl)-2-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

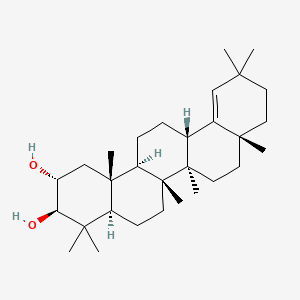

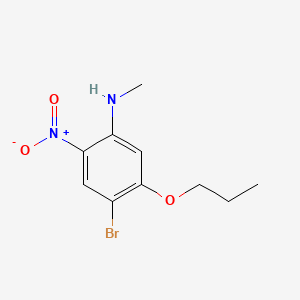

“Methyl 5-(4-cyanophenyl)-2-fluorobenzoate” is a chemical compound with the molecular formula C13H9NO3 . It is used in laboratory settings and for the synthesis of other substances .

Molecular Structure Analysis

The molecular weight of “Methyl 5-(4-cyanophenyl)-2-fluorobenzoate” is 227.22 g/mol . The compound’s structure includes a furan ring, a cyanophenyl group, and a methyl ester group .Physical And Chemical Properties Analysis

“Methyl 5-(4-cyanophenyl)-2-fluorobenzoate” appears as a solid, with a melting point of 154-158 °C . It has a molecular weight of 227.22 g/mol .Scientific Research Applications

Photochromic Properties and Logic Gate Creation

Research highlighted the photochromic properties of compounds containing a pyrazolone-ring unit, similar in structure to Methyl 5-(4-cyanophenyl)-2-fluorobenzoate. These compounds exhibited reversible photochromic behavior under UV light and heat. Interestingly, an INHIBIT logic gate was created from these properties, combining a NOT and an AND gate, demonstrating potential applications in creating molecular switches or logic devices (Xie et al., 2009).

Fluorescent Sensing Applications

The o-aminophenol-based fluorogenic chemosensor, structurally related to Methyl 5-(4-cyanophenyl)-2-fluorobenzoate, was synthesized for selective and sensitive detection of Al3+ ions. The compound exhibited a high selectivity in the presence of other coexisting metal ions and was used as a bio-imaging fluorescent probe to detect Al3+ in human cervical HeLa cancer cell lines. This suggests the potential application of Methyl 5-(4-cyanophenyl)-2-fluorobenzoate in the field of fluorescent sensing and bio-imaging (Ye et al., 2014).

Antitumor Properties

Several studies have investigated the antitumor properties of fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles, which are chemically related to Methyl 5-(4-cyanophenyl)-2-fluorobenzoate. These compounds have shown potent cytotoxic activity in vitro in specific human breast cell lines while being inactive against other cancer cell lines. This selective antitumor activity underlines the potential of Methyl 5-(4-cyanophenyl)-2-fluorobenzoate and related compounds in cancer research and treatment (Hutchinson et al., 2001).

Larvicidal Activity

In a study focusing on novel hydrazones of 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbohydrazide, a compound related to Methyl 5-(4-cyanophenyl)-2-fluorobenzoate, larvicidal activity against Anopheles arabiensis was observed. This indicates a potential application of such compounds in controlling mosquito populations, thereby reducing the spread of mosquito-borne diseases (N. P. et al., 2021).

Safety and Hazards

“Methyl 5-(4-cyanophenyl)-2-fluorobenzoate” is classified as having acute toxicity if swallowed (Category 4, H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if swallowed .

properties

IUPAC Name |

methyl 5-(4-cyanophenyl)-2-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c1-19-15(18)13-8-12(6-7-14(13)16)11-4-2-10(9-17)3-5-11/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZNGXBXWQJUNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742926 |

Source

|

| Record name | Methyl 4'-cyano-4-fluoro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(4-cyanophenyl)-2-fluorobenzoate | |

CAS RN |

1365272-84-9 |

Source

|

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-cyano-4-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4'-cyano-4-fluoro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)

![6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B594979.png)

![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B594982.png)